molecular formula C14H16N4 B11810034 2-Phenyl-5-(piperazin-1-YL)pyrimidine

2-Phenyl-5-(piperazin-1-YL)pyrimidine

Cat. No.: B11810034
M. Wt: 240.30 g/mol
InChI Key: GCIKUJYJHXFICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(piperazin-1-yl)pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure combines a phenyl-substituted pyrimidine heterocycle with a piperazine ring, a combination frequently identified as a privileged scaffold in the design of biologically active molecules . The piperazine moiety enhances solubility and serves as a key pharmacophore for molecular interactions with various biological targets . The pyrimidine core is a fundamental building block in nucleic acids and is present in numerous compounds with demonstrated pharmacological activities . This hybrid structure is primarily valued for its potential in anticancer research. Piperazine-pyrimidine hybrids have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including lung (A549), prostate (DU145), cervix (HeLa), and leukemia (K562) cells . The mechanism of cytotoxicity for related compounds has been shown to involve the induction of apoptosis (programmed cell death) . Furthermore, the core structure serves as a key precursor in the synthesis of more complex molecules, such as indazol-pyrimidine hybrids, which have shown strong binding affinity to kinase proteins like c-Kit, a recognized target in oncology . Beyond oncology, this chemotype holds promise for neuropharmacology. Triazole-pyrimidine hybrids incorporating a piperazine linker have exhibited promising neuroprotective and anti-neuroinflammatory properties in human cell models, working through mechanisms that may involve inhibition of endoplasmic reticulum stress and the NF-κB inflammatory pathway . Additionally, piperazine-containing thiazolopyrimidine derivatives are investigated as potent and selective inverse agonists of the A2A adenosine receptor, a validated target for neurodegenerative diseases such as Parkinson's and Alzheimer's . Key Research Applications: • Medicinal Chemistry: A privileged scaffold for designing novel kinase inhibitors and anticancer agents . • Neuropharmacology: Investigation of neuroprotective and anti-neuroinflammatory properties . • Chemical Biology: Serves as a versatile synthetic intermediate and core structure for developing hybrid molecules with multi-target activities . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

2-phenyl-5-piperazin-1-ylpyrimidine

InChI

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-10-13(11-17-14)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2

InChI Key

GCIKUJYJHXFICC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CN=C(N=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyrimidine with piperazine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as potassium carbonate or triethylamine .

Industrial Production Methods

Industrial production of 2-Phenyl-5-(piperazin-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives, which can further be utilized in various applications .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Key properties include:

  • Antitumor Activity : Compounds with the pyrimidine core have shown significant anticancer properties. Research indicates that derivatives can inhibit specific protein targets involved in tumor growth, such as cyclin-dependent kinases (CDKs) . The presence of the piperazine moiety enhances the bioactivity of these compounds, providing a strategic advantage in targeting cancer cells.
  • Adenosine Receptor Antagonism : The incorporation of piperazine into pyrimidine derivatives has been linked to the modulation of adenosine A2A receptors. These receptors are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. Antagonists targeting these receptors can potentially mitigate symptoms and improve patient outcomes .
  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial efficacy of pyrimidine derivatives, including those containing piperazine. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential as new antibiotics .

Structural Insights

The structural versatility of 2-Phenyl-5-(piperazin-1-YL)pyrimidine allows for modifications that can enhance its pharmacological profile. The following table summarizes key structural features and their implications for activity:

Structural Feature Impact on Activity
Pyrimidine Core Essential for binding to biological targets
Phenyl Group Increases lipophilicity and bioavailability
Piperazine Moiety Enhances receptor binding and selectivity

Case Studies

Several studies illustrate the efficacy of 2-Phenyl-5-(piperazin-1-YL)pyrimidine and its derivatives:

  • Antitumor Efficacy : A study demonstrated that a related compound exhibited nanomolar inhibition of CDK9, showcasing its potential as a selective anticancer agent . The structure-activity relationship (SAR) analysis revealed that modifications at the piperazine position significantly influenced potency.
  • Neuroprotective Effects : Research involving piperazine-containing pyrimidines indicated promising results as A2A receptor antagonists. Compounds synthesized showed high binding affinity and selective inverse agonist activity, suggesting their potential use in treating neurodegenerative disorders .
  • Antimicrobial Studies : A recent investigation into pyrimidine derivatives revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were evaluated using standard disc diffusion methods, indicating their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Target Activity Potency/Selectivity Insights Reference
2-Phenyl-5-(piperazin-1-yl)pyrimidine Phenyl (C2), piperazine (C5) Hypothesized enzyme inhibition N/A (structural analog data inferred) N/A
12m–r (CDK9 inhibitors) Piperazine/morpholine at aniline meta/para positions CDK9 IC₅₀ <10 nM; >4-fold selectivity over CDK2
SCH 66712 Piperazinylpyrimidine + imidazole substituent CYP2D6 K(I) = 4.8 µM (HL), 0.55 µM (r-CYP2D6); irreversible inhibition
c20–c22 (HDAC inhibitors) Piperazine linked to pyrimidine-5-carboxylate HDAC Improved activity vs. benzoate-linked analogs (c1–c19)
5a (pyrimidine-trione derivative) Piperazine + hydroxyethyl group Undisclosed Enhanced solubility due to polar trione core
Compound 22 (pyrazolopyrimidine) Pyrazolo[4,3-d]pyrimidine + piperazine Undisclosed Fused ring system may enhance rigidity/binding

Structure-Activity Relationship (SAR) Analysis

  • Substituent Position: In CDK9 inhibitors (e.g., 12m–r), meta/para substitution on the aniline ring optimizes selectivity. For example, para-substituted piperazine derivatives exhibit low nanomolar CDK9 inhibition (IC₅₀ <10 nM) with >4-fold selectivity over CDK2 . In contrast, compound 12l (para-1-(piperazin-1-yl)ethanone) shows reduced potency, highlighting steric sensitivity in the binding pocket .
  • Piperazine Linkage : In HDAC inhibitors (c1–c22), positioning piperazine directly on the pyrimidine-5-carboxylate (c20–c22) improves activity compared to benzoate-linked analogs (c1–c19), likely due to better target engagement .
  • Hydrophobicity vs. Solubility : The phenyl group in 2-Phenyl-5-(piperazin-1-yl)pyrimidine may enhance membrane permeability but reduce solubility compared to sulfonamide analogs (e.g., compound II in ), which exhibit balanced physicochemical properties .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name logP (Predicted) Solubility Key Modifying Groups Reference
2-Phenyl-5-(piperazin-1-yl)pyrimidine ~2.5 (estimated) Moderate (aqueous) Phenyl (hydrophobic), piperazine (polar) N/A
SCH 66712 3.1 Low Imidazole (basic), fluoro (electron-withdrawing)
Compound I () 1.8 High Sulfonamide (polar), dioxane (rigid)
5a () 1.2 High Trione (polar), hydroxyethyl (H-bond donor)
  • CYP2D6 Inhibition : SCH 66712 demonstrates mechanism-based inactivation of CYP2D6 (K(I) = 0.55 µM for recombinant enzyme), suggesting that electron-withdrawing groups (e.g., fluoro) and extended π-systems (imidazole) enhance covalent binding .

Biological Activity

2-Phenyl-5-(piperazin-1-YL)pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrimidine class, which has been extensively studied for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of 2-Phenyl-5-(piperazin-1-YL)pyrimidine can be represented as follows:

C13H15N3\text{C}_{13}\text{H}_{15}\text{N}_{3}

The synthesis typically involves the reaction of piperazine with substituted pyrimidines, leading to various derivatives with enhanced biological properties. The presence of the piperazine moiety is crucial for its activity, as it influences binding affinity and selectivity towards biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Phenyl-5-(piperazin-1-YL)pyrimidine. For instance, compounds with similar structures have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A specific derivative demonstrated nanomolar inhibition of CDK9, leading to apoptosis in cancer cell lines such as HCT-116, indicating that modifications at the C5 position of the pyrimidine core can enhance potency against cancer cells .

CompoundTargetIC50 (nM)Effect
12uCDK93–7Apoptosis induction
12eCDK9<10Potent antiproliferative activity

Antiviral Activity

In vitro studies have also shown that analogues of 2-Phenyl-5-(piperazin-1-YL)pyrimidine exhibit antiviral properties against viruses such as chikungunya. These compounds act by inhibiting viral replication mechanisms, suggesting their potential as therapeutic agents in viral infections .

Neuroprotective Effects

The compound has been investigated for its role as an antagonist at adenosine receptors (A2A AR), which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. Research indicates that such antagonists may help prevent neurodegeneration by modulating neurotransmitter release and reducing inflammation in neuronal tissues .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperazine ring and the phenyl group significantly affect the biological activity of pyrimidine derivatives. For example, introducing electron-donating or withdrawing groups can alter binding affinities and selectivity for specific targets. The presence of a piperazine moiety enhances solubility and bioavailability, making these compounds more effective in biological systems .

Case Studies

Several case studies have documented the efficacy of 2-Phenyl-5-(piperazin-1-YL)pyrimidine derivatives:

  • Anticancer Study : A study reported that a derivative with a modified phenyl group exhibited a GI50 value <10 nM against HCT-116 cells, indicating high potency against colorectal cancer .
  • Neuroprotection : In a model of neurodegeneration, a piperazine-containing pyrimidine showed promising results in reducing neuronal cell death and improving cognitive function in animal models .
  • Antiviral Efficacy : An analogue was identified as a potent inhibitor of chikungunya virus replication, demonstrating significant reductions in viral load in treated cells compared to controls .

Q & A

What are the common synthetic routes for 2-Phenyl-5-(piperazin-1-yl)pyrimidine derivatives?

Category : Basic (Synthetic Methodology)
Answer :
The synthesis typically involves multi-step reactions starting with the coupling of pyrimidine scaffolds with phenyl and piperazine moieties. For example, Wei et al. (2022) reported a protocol where 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized via nucleophilic substitution, followed by carboxamide formation using activated esters. Key steps include:

  • Step 1 : Condensation of 5-chloropyrimidine with 4-phenylpiperazine under reflux in acetonitrile .
  • Step 2 : Introduction of carboxamide groups via reaction with acyl chlorides in dichloromethane .
    Reaction progress is monitored by TLC, and purity is confirmed via HPLC (>95%) .

How is X-ray crystallography utilized in structural characterization of these derivatives?

Category : Basic (Structural Analysis)
Answer :
Single-crystal X-ray diffraction is critical for resolving molecular conformations and intermolecular interactions. For instance, Wu et al. (2013) determined the crystal structure of a related compound, 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine, revealing:

  • Key Features : A planar pyrimidine ring, piperazine chair conformation, and hydrogen-bonding networks stabilizing the crystal lattice .
  • Methodology : Crystals were grown via slow evaporation in methanol, and data collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å) .

What methodological approaches assess acetylcholinesterase (AChE) inhibitory activity?

Category : Advanced (Biological Assay Design)
Answer :
AChE inhibition is evaluated using kinetic assays and molecular docking:

  • Kinetic Assays : Ellman’s method is employed, measuring thiocholine production at 412 nm. IC₅₀ values are calculated from dose-response curves, with donepezil as a positive control .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite is used to predict binding modes. For example, compound 6g in Wei et al. (2022) showed a docking score of −9.2 kcal/mol with AChE (PDB: 5K5E), correlating with experimental IC₅₀ = 0.87 µM .

How can discrepancies between in vitro and in silico activity data be resolved?

Category : Advanced (Data Contradiction Analysis)
Answer :
Discrepancies often arise from assay conditions or force field limitations. Recommended steps:

  • Validate Assay Conditions : Ensure pH (7.4), temperature (37°C), and substrate concentrations align with physiological levels .
  • Re-evaluate Docking Parameters : Use explicit solvent models (e.g., AMBER) instead of rigid docking. Adjust protonation states of residues like Glu199 in AChE .
  • Cross-Verify : Compare with SPR (surface plasmon resonance) binding kinetics to resolve false positives .

What computational strategies optimize binding affinity for target enzymes?

Category : Advanced (Molecular Modeling)
Answer :
Strategies include:

  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications (e.g., replacing phenyl with pyridyl groups) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-enzyme complexes .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate 3D electrostatic/hydrophobic features with IC₅₀ values .

What analytical techniques ensure purity and stability of synthesized derivatives?

Category : Basic (Analytical Chemistry)
Answer :
Critical methods include:

  • HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>98%) .
  • NMR : ¹H/¹³C spectra (DMSO-d₆ or CDCl₃) confirm structural integrity, with piperazine protons resonating at δ 2.5–3.5 ppm .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition .

How do structural modifications (e.g., substituents on phenyl/piperazine) impact pharmacokinetics?

Category : Advanced (Structure-Activity Relationship)
Answer :

  • Lipophilicity : Introducing electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Piperazine N-methylation reduces CYP3A4-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 2.1 to 5.8 hrs) .
  • Solubility : Carboxamide derivatives exhibit improved aqueous solubility (2.4 mg/mL vs. 0.3 mg/mL for parent compound) due to hydrogen-bonding .

What comparative studies exist between 2-Phenyl-5-(piperazin-1-yl)pyrimidine and analogous scaffolds?

Category : Advanced (Comparative Pharmacology)
Answer :

  • vs. Quinazoline Derivatives : Pyrimidine analogs show 3-fold higher AChE selectivity due to reduced butyrylcholinesterase (BuChE) off-target binding (Ki = 120 nM vs. 450 nM) .
  • vs. Imidazole-Based Inhibitors : Lower hepatotoxicity (IC₅₀ > 100 µM in HepG2 cells) but comparable potency (AChE IC₅₀ = 0.9 µM vs. 1.2 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.